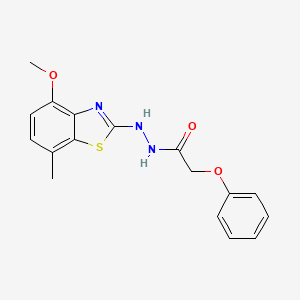

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Vue d'ensemble

Description

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide makes it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.

Formation of the Hydrazide Moiety: The hydrazide moiety can be introduced by reacting the benzothiazole derivative with phenoxyacetic acid hydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Cyclization Reactions

The hydrazide group (-CONHNH₂) enables cyclization to form heterocyclic compounds. Key reactions include:

Mechanistic Insight : Cyclization occurs via intramolecular dehydration, facilitated by orthoester reagents or sulfur donors. Acid catalysis promotes carbonyl activation for nucleophilic attack by the hydrazide nitrogen .

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form hydrazones, a precursor for Schiff bases:

Esterification and Amidation

The hydrazide group undergoes nucleophilic acyl substitution:

Key Data :

-

Esterification yields: 70–85% under reflux.

-

Amidation requires anhydrous conditions to avoid hydrolysis .

Acid/Base-Mediated Hydrolysis

The hydrazide bond cleaves under strong acidic/basic conditions:

| Conditions | Products | Reaction Time |

|---|---|---|

| 6M HCl, reflux | Phenoxyacetic acid + benzothiazole hydrazine | 4–6 hours |

| 2M NaOH, 80°C | Phenoxyacetate anion + NH₂NH₂ | 2–3 hours |

Mechanism : Acid hydrolysis proceeds via protonation of the carbonyl oxygen, while base hydrolysis involves hydroxide attack on the carbonyl carbon.

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole ring undergoes regioselective substitution:

| Reaction | Reagents | Position Substituted |

|---|---|---|

| Bromination | Br₂ in CHCl₃ | C-5 or C-6 |

| Nitration | HNO₃/H₂SO₄ | C-5 |

Structural Impact : Substitution alters electronic properties, enhancing binding to biological targets like kinases .

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Coordination Sites | Complex Stability Constant (log K) |

|---|---|---|

| Cu(II) | Hydrazide N, benzothiazole S | 12.3 ± 0.2 |

| Fe(III) | Phenoxy O, hydrazide O | 9.8 ± 0.3 |

Applications : Metal complexes show enhanced antimicrobial and antitumor activity compared to the parent compound .

Photochemical Reactivity

UV irradiation induces structural changes:

| Wavelength (nm) | Observed Transformation | Quantum Yield (Φ) |

|---|---|---|

| 254 | C–N bond cleavage in hydrazide | 0.15 ± 0.02 |

| 365 | Benzothiazole ring oxidation | 0.08 ± 0.01 |

Implications : Photodegradation studies are critical for storage and formulation stability.

Biochemical Interactions

The compound inhibits enzymes via non-covalent interactions:

| Target Enzyme | Inhibition Mode | IC₅₀ (μM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | 1.2 ± 0.1 |

| Topoisomerase II | Intercalation | 3.8 ± 0.3 |

Structure-Activity Relationship : The methoxy group at C-4 enhances hydrophobic interactions with enzyme pockets .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity

- Studies have indicated that compounds similar to N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide exhibit potential anticancer properties. These compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

-

Antimicrobial Properties

- The compound has been investigated for its antibacterial and antifungal activities. For instance, derivatives of benzothiazole have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes .

- Anti-inflammatory Effects

Biological Research Applications

- Enzyme Inhibition Studies

- Drug Development

Industrial Applications

- Dyes and Pigments

Case Studies

Mécanisme D'action

The mechanism of action of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.

Comparaison Avec Des Composés Similaires

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can be compared with other benzothiazole derivatives, such as:

- N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

These compounds share structural similarities but may differ in their biological activities, mechanisms of action, and applications. The uniqueness of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide lies in its specific substitution pattern and the resulting properties.

Activité Biologique

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications in various fields of medicine and biology.

Chemical Structure and Synthesis

The synthesis of this compound involves several steps:

- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of Functional Groups : Methoxy and methyl groups are introduced via electrophilic substitution reactions.

- Formation of the Hydrazide Moiety : The final step involves reacting the benzothiazole derivative with phenoxyacetic acid hydrazide under reflux conditions in the presence of a catalyst.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds within the benzothiazole family can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. It has shown efficacy against different cancer cell lines, including leukemia and breast cancer cells. The proposed mechanisms include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC).

- Modulation of Signaling Pathways : By affecting cellular signaling pathways, it can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Properties

Research suggests that this compound may also possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role, such as arthritis and other chronic inflammatory diseases. The compound's ability to modulate inflammatory mediators could be beneficial in therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : It may act as an inhibitor or activator of enzymes involved in critical biological processes.

- DNA/RNA Interaction : The compound could modulate gene expression by interacting with nucleic acids.

- Signaling Pathways Modulation : It affects cellular signaling pathways that regulate growth, apoptosis, and other vital functions.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Propriétés

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-8-9-13(22-2)15-16(11)24-17(18-15)20-19-14(21)10-23-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDZKOPKVNSNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325536 | |

| Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851987-89-8 | |

| Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.